![molecular formula C14H14F3N3O B2362443 5-(4-Metoxi fenil)-7-(trifluorometil)-4,5,6,7-tetrahidro pirazolo[1,5-a]pirimidina CAS No. 861233-52-5](/img/structure/B2362443.png)
5-(4-Metoxi fenil)-7-(trifluorometil)-4,5,6,7-tetrahidro pirazolo[1,5-a]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H14F3N3O and its molecular weight is 297.281. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto se utiliza en síntesis orgánica como bloque de construcción para crear moléculas más complejas. Su grupo trifluorometil es particularmente valioso debido a su electronegatividad y capacidad para influir en la reactividad de los grupos funcionales adyacentes. Esto lo convierte en un ingrediente clave en la síntesis de varios compuestos orgánicos .
Química medicinal
En química medicinal, el compuesto encuentra aplicación en el desarrollo de nuevos fármacos. Su motivo estructural es común en muchas moléculas bioactivas, y las modificaciones a su estructura central pueden conducir al descubrimiento de nuevos agentes terapéuticos con aplicaciones potenciales en el tratamiento de enfermedades .
Química agrícola
Los derivados del compuesto se exploran por su posible uso en agricultura. Podrían servir como intermediarios en la síntesis de agroquímicos, como pesticidas o herbicidas, debido a su estabilidad y reactividad .
Ciencia de materiales
En el ámbito de la ciencia de materiales, los derivados de este compuesto se investigan por su utilidad en la creación de nuevos materiales. Por ejemplo, podrían utilizarse en el diseño de diodos orgánicos emisores de luz (OLED) o como componentes en polímeros avanzados con propiedades únicas .
Ciencia ambiental
El papel del compuesto en la ciencia ambiental está ligado a su posible uso en la vigilancia y remediación ambientales. Sus propiedades químicas podrían aprovecharse para desarrollar sensores para detectar contaminantes o para crear materiales que ayuden en la limpieza de sustancias peligrosas .
Síntesis química
“5-(4-Metoxi fenil)-7-(trifluorometil)-4,5,6,7-tetrahidro pirazolo[1,5-a]pirimidina” también es significativo en síntesis química. Puede utilizarse en reacciones multicomponente para sintetizar selectivamente derivados de pirimidina, que son importantes en diversas industrias químicas .
Catálisis
En catálisis, el compuesto podría estar involucrado en el desarrollo de nuevos catalizadores. Su estructura podría ajustarse para crear catalizadores que faciliten o aceleren las reacciones químicas, lo cual es crucial en los procesos industriales .
Fotofísica
Por último, en el campo de la fotofísica, los derivados del compuesto podrían utilizarse para estudiar las propiedades fundamentales de la luz y su interacción con la materia. Esto puede conducir a avances en fotónica y al desarrollo de nuevos dispositivos ópticos .
Mecanismo De Acción
Target of Action
The primary target of this compound is the cyclooxygenase (COX-1/COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its targets (COX-1/COX-2 enzymes) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1/COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain.
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties . It has been found to possess an excellent pharmacokinetic profile, gastrointestinal (GI) safety in the long-term arthritis study and COX-2 potency in human whole blood assay . .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . In addition to its impressive anti-inflammatory, antipyretic, analgesic and anti-arthritic properties, the compound was found to possess superior potency than celecoxib .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-21-10-4-2-9(3-5-10)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFFHRZXJOMAKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide](/img/structure/B2362364.png)

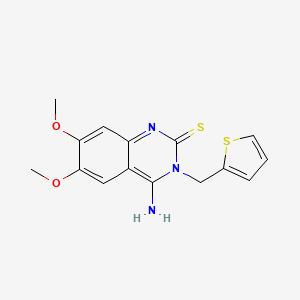
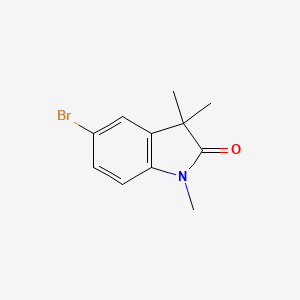
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/new.no-structure.jpg)
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
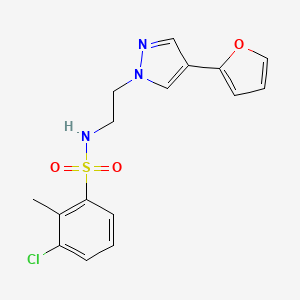
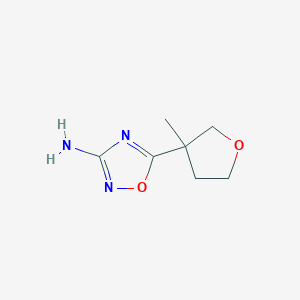
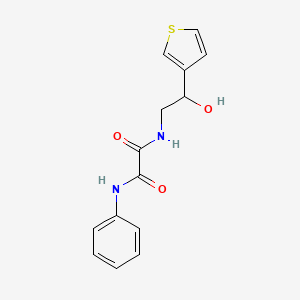
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
